molecular formula C19H15N3O2 B2808302 N-(3-benzamidopyridin-4-yl)benzamide CAS No. 315240-54-1

N-(3-benzamidopyridin-4-yl)benzamide

Cat. No. B2808302
CAS RN: 315240-54-1
M. Wt: 317.348
InChI Key: GCYJPEJPGQWDFH-UHFFFAOYSA-N
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Description

“N-(3-benzamidopyridin-4-yl)benzamide” is a chemical compound with the molecular formula C19H15N3O2 and a molecular weight of 317.348. It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of N-substituted benzamides using declopramide as a lead compound .


Molecular Structure Analysis

The molecular structure of “N-(3-benzamidopyridin-4-yl)benzamide” incorporates the novel ligand N-(pyridin-4-yl)benzamide (benpy) to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving benzamides, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be facilitated by reacting esters with alkali metal amidoboranes . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives were found to be non-toxic to human cells, making them potential candidates for further development as anti-tubercular agents .

Activators of Hypoxia-Inducible Factor 1 Pathways

Benzamide derivatives, including this compound, have been synthesized and studied for their inhibitory bioactivity in HepG2 cells . These compounds were found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pincer-Type Tricationic Compounds

The compound has been used in the synthesis of a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit and is connected to the pincer cation by strong N–H⋯O hydrogen bonds . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Spin-Crossover (SCO) Cooperativity

The compound has been incorporated into 2-D Hofmann-type frameworks to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Both analogues exhibited single-step hysteretic spin-crossover (SCO) transitions, with the metal-cyanide linker impacting the SCO spin-state transition temperature and hysteresis loop width .

Safety and Hazards

While specific safety data for “N-(3-benzamidopyridin-4-yl)benzamide” is not available, benzamides are generally considered hazardous. They are harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions for “N-(3-benzamidopyridin-4-yl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Additionally, its potential biological activity could be explored further, given the known activities of benzamides .

Mechanism of Action

Target of Action

Similar compounds have been reported to act as allosteric activators of human glucokinase .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.

Result of Action

If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.

properties

IUPAC Name

N-(3-benzamidopyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYJPEJPGQWDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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